(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane
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Overview
Description
(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[45]decane is a spirocyclic compound characterized by the presence of an azido group and a methoxy group attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane typically involves the following steps:
Formation of the Dioxaspirodecane Ring: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, methyl iodide, dimethyl sulfate.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Azido-4-hydroxy-1,8-dioxaspiro[4.5]decane: Similar structure but with a hydroxy group instead of a methoxy group.
(3S,4R)-3-Azido-4-ethoxy-1,8-dioxaspiro[4.5]decane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an azido and a methoxy group allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
(3S,4R)-3-azido-4-methoxy-1,8-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-13-8-7(11-12-10)6-15-9(8)2-4-14-5-3-9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHUTAFTFPSDV-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCOCC2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCOCC2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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